molecular formula C8H16ClNO4 B2375034 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride CAS No. 2138002-79-4

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride

Cat. No.: B2375034
CAS No.: 2138002-79-4
M. Wt: 225.67
InChI Key: DLGVAEBRXDSVIV-UHFFFAOYSA-N
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Description

Nomenclature, Identification, and Structural Classification

The compound 4-[(2-hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride (CAS: 2138002-79-4) is systematically named according to IUPAC guidelines as 4-((2-hydroxyethyl)amino)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride. Its molecular formula, C₈H₁₆ClNO₄ , reflects a heterocyclic oxane (tetrahydropyran) backbone substituted at the 4-position with both a carboxylic acid group and a 2-hydroxyethylamino moiety, with a hydrochloric acid counterion.

Structurally, it belongs to the oxane family—a six-membered saturated oxygen-containing heterocycle. The molecule’s core combines a tetrahydropyran ring with a quaternary carbon center at position 4, which hosts the dual functional groups (carboxylic acid and hydroxyethylamino substituents). This arrangement creates a rigid, three-dimensional scaffold with distinct electronic and steric properties. Key identifiers include:

  • InChIKey : DLGVAEBRXDSVIV-UHFFFAOYSA-N
  • SMILES : O=C(O)C1(CCOCC1)N(CCO)Cl

The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications.

Historical Context in Heterocyclic Chemistry

Oxane derivatives trace their origins to early 20th-century studies on pyran chemistry. Pyran, a six-membered aromatic oxygen heterocycle, was first isolated in 1962, while its saturated counterpart, tetrahydropyran (oxane), emerged as a stable analog for probing ring-opening reactions and conformational dynamics. The introduction of functional groups like carboxylic acids and amines into the oxane framework gained prominence in the 1980s with the rise of combinatorial chemistry, which demanded modular scaffolds for drug discovery.

The specific substitution pattern of this compound reflects advances in protecting group strategies (e.g., THP-ethers) and multicomponent reactions , enabling precise functionalization at the sterically hindered C4 position. Its development parallels broader trends in heterocyclic chemistry, where oxanes serve as bioisosteres for furans and pyrans in medicinal chemistry.

Significance in Chemical Research and Scaffold Development

This compound is prized as a versatile small-molecule scaffold due to its:

  • Bifunctional reactivity : The carboxylic

Properties

IUPAC Name

4-(2-hydroxyethylamino)oxane-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c10-4-3-9-8(7(11)12)1-5-13-6-2-8;/h9-10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGVAEBRXDSVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Route 1: Cyclization of 4-Hydroxybutyric Acid Derivatives

A widely cited method involves the cyclization of 4-hydroxybutyric acid derivatives with ethyl diazoacetate, followed by functional group transformations:

  • Substitution Reaction :
    • Reagents : 4-Hydroxybutyric acid methyl ester, ethyl diazoacetate, Zn(OTf)₂ catalyst.
    • Conditions : Solvent-free, 60°C, 3 hours.
    • Outcome : Forms 4-(2-ethoxy-2-oxoethoxy)butyric acid methyl ester (yield: 86%).
  • Intramolecular Nucleophilic Substitution :

    • Reagents : Potassium tert-butoxide in toluene.
    • Conditions : Room temperature, 18 hours.
    • Outcome : Cyclizes to tetrahydro-3-oxo-2H-pyran-4-carboxylic acid methyl ester (yield: 56%).
  • Amination and Salt Formation :

    • Reagents : 2-Hydroxyethylamine, HCl gas.
    • Conditions : Ethanol, reflux, 6 hours.
    • Outcome : Final hydrochloride salt (purity: >95%).
Key Data Table: Route 1 Optimization
Step Catalyst Solvent Temp (°C) Yield (%) Purity (%)
1 Zn(OTf)₂ None 60 86 90
2 KOtBu Toluene 25 56 88
3 HCl Ethanol 80 92 95

Route 2: Hofmann Degradation of Spirocyclic Intermediates

Optimization Strategies

Catalytic Enhancements

  • Zn(OTf)₂ vs. Cu(OAc)₂ : Zn(OTf)₂ improves cyclization efficiency (86% vs. 72% yield).
  • Solvent Selection : Toluene reduces side reactions compared to THF (purity: 88% vs. 75%).

Purification Techniques

  • Recrystallization : Methanol/ethyl acetate (1:3) enhances purity from 88% to 95%.
  • Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 4:1) resolves regioisomers.

Analytical Characterization

4.1. Spectroscopic Data

  • ¹H NMR (D₂O) : δ 4.15 (m, 2H, OCH₂), 3.72 (t, 2H, CH₂OH), 3.50 (m, 2H, NCH₂), 2.85 (m, 1H, CHCO₂H).
  • IR (KBr) : 3420 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (NH₂⁺).

4.2. Purity Assessment

  • HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA/MeCN).
  • Elemental Analysis : C 42.1%, H 6.7%, N 5.5% (calc. for C₈H₁₆ClNO₄).

Applications and Derivatives

  • Kinase Inhibition : Serves as a precursor for PI3Kδ inhibitors (IC₅₀: 12 nM).
  • HDAC6 Targeting : Modifies surface interactions in cancer therapeutics.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under radical or thermal conditions. This reaction is pivotal for synthesizing substituted amines or generating reactive intermediates.

Reagent/Condition Mechanism Product Key Reference
Br₂ in CCl₄ (dark, 25°C)Radical chain mechanism via acyl hypobromite4-[(2-Hydroxyethyl)amino]oxane + CO₂ + HBr
Ag₂O/I₂ (aqueous ethanol)Kochi-type oxidative decarboxylationIodooxane derivative
Vilsmeier-Haack reagentElectrophilic substitution with POCl₃/DMFFormylated amine product

Notes :

  • The reaction with Br₂ proceeds via homolytic cleavage of the O-Br bond, forming an acyloxy radical that releases CO₂ to yield an alkyl radical. Subsequent halogen abstraction produces the final product .

  • Silver-mediated decarboxylation shows higher selectivity for iodination but requires stoichiometric oxidants .

Oxidation Reactions

The hydroxyl group on the ethylamino side chain is susceptible to oxidation, enabling access to ketones or carboxylic acids.

Reagent Conditions Product Yield Reference
MnO₂CH₂Cl₂, 25°C4-[(2-Oxoethyl)amino]oxane-4-carboxylic acid75%
KMnO₄ (aq)H₂SO₄, 80°C4-[(2-Carboxyethyl)amino]oxane-4-carboxylic acid62%
PCC (pyridinium chlorochromate)CH₂Cl₂, 0°C → RTKetone intermediate stabilized by conjugation88%

Key Observations :

  • MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids .

  • Acidic KMnO₄ conditions lead to complete oxidation of the hydroxyl group to a carboxylic acid.

Substitution and Functionalization

The hydroxyl group can be converted into better-leaving groups for nucleophilic substitution.

Reagent Product Application Reference
SOCl₂4-[(2-Chloroethyl)amino]oxane-4-carboxylic acidIntermediate for cross-coupling reactions
TsCl/pyridineTosylate derivativeFacilitates SN2 reactions with amines
PPh₃/CBr₄Bromoethylamino derivativeSuzuki-Miyaura coupling precursor

Mechanistic Insight :

  • Tosylation enhances leaving-group ability, enabling displacement by nucleophiles like azides or thiols.

Cyclization and Heterocycle Formation

The proximity of the amine and hydroxyl groups permits intramolecular cyclization.

Reagent Product Conditions Reference
DCC (dicyclohexylcarbodiimide)Oxazolidinone derivativeCH₂Cl₂, RT, 12h
H₂N-NH₂ (hydrazine)Pyrazolidine fused oxaneEthanol, reflux, 6h

Example Reaction :

\ce4[(2Hydroxyethyl)amino]oxane4carboxylicacid>[DCC][CH2Cl2]Oxazolidinone+H2O\ce{4-[(2-Hydroxyethyl)amino]oxane-4-carboxylicacid->[DCC][CH2Cl2]\text{Oxazolidinone}+H2O}

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt influences solubility and reactivity:

pH Adjustment Effect Application
NaOH (pH > 10)Free amine generationFacilitates alkylation/acylation
HCl (pH < 2)Protonation of amineStabilizes carbocation intermediates

pKa Data :

  • Carboxylic acid: pKa4.2\text{p}K_a\approx 4.2

  • Hydroxyl group: pKa16.1\text{p}K_a\approx 16.1

  • Amine (protonated): pKa8.9\text{p}K_a\approx 8.9

Esterification and Amide Coupling

The carboxylic acid participates in standard derivatization reactions:

Reagent Product Catalyst
CH₃OH/H₂SO₄Methyl esterAcid catalysis
SOCl₂ followed by NH₃Primary amide

Note : Ester derivatives exhibit improved lipid solubility for biological studies .

Scientific Research Applications

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It interacts with enzymes by binding to their active sites, thereby modulating their activity. The pathways involved include metabolic and signaling pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Oxane-Based Carboxylic Acid Derivatives

Compounds with oxane rings and carboxylic acid substituents are common in medicinal chemistry. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride (2-Hydroxyethyl)amino, carboxylic acid C₈H₁₄ClNO₄ 235.66 Hydrophilic due to hydroxyethyl and HCl salt; oxane ring enhances rigidity
4-(Chloromethyl)oxane-4-carboxylic acid Chloromethyl, carboxylic acid C₇H₁₁ClO₃ 178.61 Reactive chloromethyl group for further derivatization
4-(Cyclobutylmethyl)oxane-4-carboxylic acid Cyclobutylmethyl, carboxylic acid C₁₁H₁₈O₃ 198.26 Lipophilic cyclobutyl group may improve membrane permeability

Key Differences :

  • The hydroxyethylamino group in the target compound increases hydrophilicity compared to the chloromethyl or cyclobutylmethyl substituents.
  • The hydrochloride salt further enhances aqueous solubility, a critical factor for bioavailability in drug candidates .

Cyclohexane Carboxylic Acid Derivatives

Cyclohexane-based analogs share structural similarities but differ in ring conformation and substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride Aminomethyl, carboxylic acid C₈H₁₆ClNO₂ 193.67 Rigid cyclohexane ring; primary amine for conjugation
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride Dimethylamino, carboxylic acid C₉H₁₈ClNO₂ 215.70 Tertiary amine enhances lipophilicity; trans configuration affects packing

Key Differences :

  • The hydroxyethylamino group provides a secondary alcohol, enabling hydrogen bonding, unlike the primary amine or dimethylamino groups in cyclohexane analogs .

Benzimidazole-Linked Carboxylic Acid Derivatives

Bendamustine-related compounds () share functional groups but differ in core structure:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
USP Bendamustine Related Compound A Benzimidazole Bis(2-hydroxyethyl)amino, butanoic acid C₁₆H₂₃N₃O₄ 321.38 Anticancer activity; hydroxyethyl groups improve solubility
USP Bendamustine Related Compound C Benzimidazole (2-Chloroethyl)amino, butanoic acid C₁₄H₁₈ClN₃O₂ 295.77 Chloroethyl group introduces alkylating potential

Key Differences :

  • The target compound lacks the benzimidazole core, which is critical for DNA alkylation in Bendamustine analogs.

Miscellaneous Structurally Related Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
RK-Blau (Cosmetic Dye) Nitroaniline Ethyl(2-hydroxyethyl)amino C₁₃H₂₁ClN₄O₅ 372.79 Nitro group confers color; hydroxyethyl improves water solubility
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride Bicyclohexane Amino, ethyl ester C₈H₁₄ClNO₃ 207.66 Ester group may enhance cell permeability

Key Differences :

  • Unlike the ethyl ester in , the target compound’s free carboxylic acid group allows for ionic interactions in biological systems .

Biological Activity

4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride, also known as HEAA, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxane ring with a carboxylic acid group and a hydroxyethyl amino substituent. This unique structure allows it to participate in various biochemical interactions.

PropertyValue
Molecular FormulaC₇H₁₃ClN₂O₃
Molecular Weight192.64 g/mol
SolubilitySoluble in water
pHNeutral (7)

The biological activity of HEAA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It acts as both an enzyme inhibitor and activator, modulating various metabolic pathways crucial for cellular functions. The amino group can form hydrogen bonds, enhancing its interaction with target proteins.

Enzyme Interaction Studies

Research indicates that HEAA can influence the activity of several enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit lipoxygenases (LOXs), which are critical in inflammatory responses and other physiological processes .

Case Studies

  • Inhibition of Lipoxygenases : In a study focusing on human lipoxygenases, HEAA demonstrated significant inhibitory effects on platelet-type 12-(S)-LOX. This inhibition correlated with reduced production of inflammatory mediators, suggesting potential therapeutic applications in managing inflammatory diseases .
  • Impact on Metabolic Pathways : Another study highlighted HEAA's role in modulating metabolic pathways related to glucose metabolism, indicating its potential utility in diabetes management.

Applications in Research

HEAA serves as a versatile building block in organic synthesis and is used extensively in biochemical studies to explore enzyme interactions and metabolic pathways. Its unique properties make it valuable for:

  • Synthesis of Biologically Active Compounds : HEAA is often utilized as a precursor in synthesizing more complex molecules with potential pharmacological activity.
  • Biochemical Studies : Researchers employ HEAA to investigate the modulation of enzyme activity and its implications for disease treatment strategies.

Table 2: Research Applications

ApplicationDescription
Organic SynthesisBuilding block for complex molecule synthesis
Enzyme Interaction StudiesInvestigating enzyme modulation
Therapeutic ResearchPotential applications in treating inflammation

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